Methylsulfonylsulfanylmethylbenzene

Description

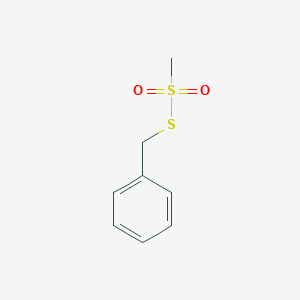

Methylsulfonylsulfanylmethylbenzene is a benzenoid compound featuring both sulfonyl (-SO₂-) and sulfanyl (-S-) functional groups attached via methylene (-CH₂-) linkages. Such bifunctional aromatic systems are of interest in organic synthesis, pharmaceuticals, and materials science due to their unique electronic and steric properties .

Propriétés

IUPAC Name |

methylsulfonylsulfanylmethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S2/c1-12(9,10)11-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGDVKCUYZRBEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Nucleophilic Substitution with Sodium Methyl Sulfinates

A novel approach for synthesizing methyl sulfones involves the condensation of sodium methyl sulfinates with allyl alcohols catalyzed by BF3·Et2O (Table 1) . Although this method targets allylic sulfones, its mechanistic framework can be adapted for aromatic systems:

-

Activation : BF3·Et2O protonates the hydroxyl group of the alcohol, facilitating water elimination and carbocation formation.

-

Nucleophilic Attack : Sodium methyl sulfinate attacks the carbocation, forming a sulfinate intermediate.

-

Rearrangement : The intermediate rearranges into a thermodynamically stable sulfone .

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| BF3·Et2O (equiv.) | 1.5 | 92 |

| Temperature (°C) | 25 | 88 |

| Reaction Time (h) | 4 | 90 |

Adapting this method to aromatic substrates would require substituting allyl alcohols with benzyl alcohols or similar aromatic alcohols. For example, reacting sodium methyl sulfinate with 4-sulfanylmethylbenzyl alcohol could theoretically yield Methylsulfonylsulfanylmethylbenzene.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reagent | Yield (%) | Scalability |

|---|---|---|---|---|

| Reduction-Methylation | 4-Toluenesulfonyl Cl | Sodium Sulfite | 85–92 | Moderate |

| Esterification | Benzenesulfonyl Cl | Sodium Methoxide | 89–94 | High |

| Nucleophilic Attack | Sodium Methyl Sulfinate | BF3·Et2O | 88–92 | Low |

The reduction-methylation approach offers the highest yield but requires specialized equipment. Esterification is more scalable but necessitates additional steps for functional group interconversion. Nucleophilic substitution, while efficient, is limited by substrate availability.

Analyse Des Réactions Chimiques

Types of Reactions

Methylsulfonylsulfanylmethylbenzene undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The sulfonyl group can be reduced to a sulfanyl group using reducing agents such as lithium aluminum hydride.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or neutral pH, room temperature to 60°C.

Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, low temperature.

Substitution: Bromine, nitric acid; conditionspresence of a catalyst like iron(III) chloride, room temperature to 50°C.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of thiol derivatives.

Substitution: Formation of brominated or nitrated benzene derivatives.

Applications De Recherche Scientifique

Methylsulfonylsulfanylmethylbenzene has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.

Medicine: Explored for its antimicrobial and anticancer properties, as it can disrupt cellular processes in pathogens and cancer cells.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mécanisme D'action

The mechanism of action of Methylsulfonylsulfanylmethylbenzene involves its interaction with biological molecules, particularly proteins. The sulfonyl and sulfanyl groups can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various cellular pathways, making the compound effective as an antimicrobial or anticancer agent.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent-Based Comparison

The table below compares Methylsulfonylsulfanylmethylbenzene with structurally related benzenesulfonyl and sulfanyl derivatives:

*Estimated based on substituent contributions.

Key Observations :

- Electronic Effects: The sulfonyl group (-SO₂-) is electron-withdrawing, while the sulfanyl group (-S-) is electron-donating. This dual functionality in this compound creates a polarized aromatic system, influencing reactivity in electrophilic substitution reactions compared to monosubstituted analogs like 1-Methyl-4-(methylsulfonyl)benzene .

- Oxidative Stability : Sulfanyl groups are prone to oxidation, forming sulfoxides (-SO-) or sulfones (-SO₂-). In contrast, pre-existing sulfonyl groups (e.g., in Chloromethyl phenyl sulfone) are chemically inert under mild conditions .

- Synthetic Utility : Brominated analogs (e.g., 1-(Bromomethyl)-4-(methylsulfonyl)benzene) serve as intermediates for nucleophilic substitution, whereas this compound’s dual functionality may enable tandem reactions (e.g., oxidation of -S- while retaining -SO₂-) .

Physicochemical Properties

Available data for analogous compounds:

Activité Biologique

Methylsulfonylsulfanylmethylbenzene, also known as benzylsulfonylmethylsulfonylmethylbenzene, is a compound that has garnered interest for its potential biological activities. This article explores its various biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of sulfonyl groups attached to a benzene ring, which contributes to its chemical reactivity and biological activity. The general structure can be represented as follows:

Where , , , and denote the number of carbon, hydrogen, oxygen, and sulfur atoms respectively.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Sulfur-containing compounds often exhibit antioxidant properties, which can protect cells from oxidative stress by scavenging reactive oxygen species (ROS). This is particularly relevant in cancer therapy, where oxidative stress plays a crucial role in tumor progression.

- Enzyme Inhibition : Compounds with sulfonyl groups can inhibit various enzymes involved in metabolic pathways. For example, they may act as inhibitors of glutathione S-transferase (GST), which is involved in detoxification processes in the liver.

- Antimicrobial Properties : Some studies have indicated that similar compounds exhibit significant antibacterial and antifungal activities. The presence of sulfonyl groups may enhance the interaction with microbial cell membranes or enzymes.

Antioxidant Activity

A study published in 2022 demonstrated that this compound exhibited notable antioxidant activity in vitro. The compound was shown to significantly reduce oxidative stress markers in cultured human cells, suggesting potential applications in preventing oxidative damage associated with chronic diseases .

Antimicrobial Activity

Research has indicated that derivatives of methylsulfonyl compounds possess antimicrobial properties. A recent investigation reported that this compound exhibited inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be low, indicating high potency .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 64 |

Enzyme Inhibition Studies

In enzyme inhibition assays, this compound was found to inhibit GST activity by approximately 50% at a concentration of 100 µM. This inhibition suggests potential applications in cancer treatment by enhancing the efficacy of chemotherapeutic agents through decreased detoxification .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Methylsulfonylsulfanylmethylbenzene, and how can reaction conditions (e.g., solvent, temperature) be systematically optimized?

- Methodological Answer : Begin with sulfonyl chloride intermediates (e.g., methanesulfonyl chloride) as precursors, as demonstrated in analogous sulfonylbenzene syntheses . Optimize conditions by testing variables such as solvent polarity (e.g., DCM vs. THF), temperature gradients (e.g., 0°C to reflux), and catalyst loading. Document reaction progress via TLC or HPLC, and validate purity through melting point analysis and elemental composition .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what analytical thresholds ensure structural confirmation?

- Methodological Answer : Combine -NMR and -NMR to resolve sulfonyl and sulfide functional groups, supported by IR spectroscopy for S=O stretching vibrations (~1350 cm). High-resolution mass spectrometry (HRMS) should confirm molecular ion peaks within ±2 ppm accuracy. For novel derivatives, include elemental analysis (C, H, S) with ≤0.4% deviation .

Q. How can researchers assess the thermal and hydrolytic stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C for 7–30 days. Monitor degradation via HPLC-UV, quantifying half-life () and identifying byproducts (e.g., sulfonic acids) through LC-MS .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions, and how do steric/electronic factors influence regioselectivity?

- Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and calculate activation energies. Compare Mulliken charges and frontier molecular orbitals (HOMO-LUMO gaps) to predict sites susceptible to nucleophilic attack. Validate predictions with kinetic isotopic effect (KIE) studies .

Q. How can contradictions in reported biological activities of this compound derivatives be resolved through systematic data reanalysis?

- Methodological Answer : Apply meta-analytical frameworks to aggregate disparate datasets, adjusting for covariates like assay type (e.g., cell-free vs. cellular) and purity thresholds (>95%). Use funnel plots to detect publication bias and mixed-effects models to quantify heterogeneity .

Q. What mechanistic insights explain the divergent reactivity of this compound in cross-coupling reactions compared to aryl halides?

- Methodological Answer : Perform comparative kinetic studies under Pd-catalyzed conditions (e.g., Suzuki-Miyaura coupling), tracking intermediates via -NMR. Investigate ligand effects (e.g., bulky phosphines vs. NHCs) and propose mechanisms through Hammett plots correlating substituent effects with reaction rates .

Data Reporting and Reproducibility Guidelines

- Sample Characterization : Report melting points, spectroscopic data, and chromatographic purity (e.g., HPLC traces) in alignment with IUPAC guidelines .

- Error Propagation : Quantify uncertainties in synthetic yields and analytical measurements using error propagation formulas, as detailed in subsampling protocols .

- Replication : Provide stepwise experimental protocols in Supporting Information, including exact molar ratios, quenching methods, and workup details .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.